molecular formula C4H8N2O B2842315 2-Oxazolamine,4,5-dihydro-5-methyl-,(5R)-(9CI) CAS No. 229343-01-5

2-Oxazolamine,4,5-dihydro-5-methyl-,(5R)-(9CI)

Cat. No.: B2842315
CAS No.: 229343-01-5
M. Wt: 100.121
InChI Key: ZHFKVNRMZIOKGZ-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxazolamine,4,5-dihydro-5-methyl-,(5R)-(9CI) is a chiral compound belonging to the oxazoline family. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. Its unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolamine,4,5-dihydro-5-methyl-,(5R)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of 2-Oxazolamine,4,5-dihydro-5-methyl-,(5R)-(9CI) often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Oxazolamine,4,5-dihydro-5-methyl-,(5R)-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazolines, amines, and oxazolones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Oxazolamine,4,5-dihydro-5-methyl-,(5R)-(9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxazolamine,4,5-dihydro-5-methyl-,(5R)-(9CI) involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Oxazolamine,4,5-dihydro-5-methyl-,(5R)-(9CI) apart is its specific chiral configuration and the presence of both nitrogen and oxygen in the ring structure. This unique combination makes it particularly valuable for asymmetric synthesis and chiral catalysis.

Properties

IUPAC Name

(5R)-5-methyl-4,5-dihydro-1,3-oxazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-3-2-6-4(5)7-3/h3H,2H2,1H3,(H2,5,6)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFKVNRMZIOKGZ-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN=C(O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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